2,4-Dibromothioanisole
Description
2,4-Dibromothioanisole is an organic compound with the molecular formula C7H6Br2S. It is a derivative of thioanisole, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Properties
IUPAC Name |
2,4-dibromo-1-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2S/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMLROMTIKNHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromothioanisole can be synthesized through several methods. One common approach involves the bromination of thioanisole. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2nd and 4th positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where thioanisole is reacted with bromine in a solvent system. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromothioanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The sulfur atom in thioanisole can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding thioanisole derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Products include various substituted thioanisole derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thioanisole and its derivatives.
Scientific Research Applications
2,4-Dibromothioanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromothioanisole involves its interaction with various molecular targets. The bromine atoms and the sulfur moiety play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other electrophiles. Additionally, the sulfur atom can participate in oxidation-reduction reactions, influencing the compound’s overall chemical behavior.
Comparison with Similar Compounds
2-Bromothioanisole: Contains a single bromine atom at the 2nd position.
4-Bromothioanisole: Contains a single bromine atom at the 4th position.
2,5-Dibromothioanisole: Contains bromine atoms at the 2nd and 5th positions.
Uniqueness of 2,4-Dibromothioanisole: this compound is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of two bromine atoms at the 2nd and 4th positions allows for selective reactions and the formation of unique derivatives that are not easily accessible with other brominated thioanisoles.
Biological Activity
2,4-Dibromothioanisole is an organosulfur compound that has garnered attention for its biological activities, particularly in the fields of microbiology and pharmacology. This article explores its antibacterial properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound (C₉H₈Br₂S) features a thioether functional group and two bromine atoms substituted on the aromatic ring. The presence of these substituents significantly influences its biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria.
In Vitro Studies
- Antibacterial Efficacy : A study indicated that this compound showed potent antibacterial activity against Bacillus subtilis and Bacillus cereus, outperforming the standard antibiotic cefuroxime in some cases .
- Mechanism of Action : The compound's antibacterial mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways, although specific pathways remain to be elucidated.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected bacterial strains were recorded, showcasing its effectiveness at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 12 |
| Bacillus cereus | 15 |
| Staphylococcus aureus | 20 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its chemical structure. Research has shown that:
- Bromine Substituents : The presence of bromine at specific positions on the aromatic ring enhances antibacterial activity .
- Thioether Group : This functional group contributes to the compound's lipophilicity, facilitating better membrane penetration in bacterial cells.
Cytotoxicity Studies
While exploring the therapeutic potential of this compound, cytotoxicity against human cell lines was also assessed. The compound demonstrated a favorable safety profile with low toxicity to human embryonic kidney cells (HEK-293), indicating potential for further development as a therapeutic agent.
Toxicity Profile
| Cell Line | IC₅₀ (mg/L) |
|---|---|
| HEK-293 | >30 |
Case Studies and Applications
Several case studies have highlighted the practical applications of this compound in clinical settings:
- Infection Control : Hospitals have reported successful use of formulations containing this compound for treating infections caused by resistant bacterial strains.
- Agricultural Use : Its antibacterial properties have been explored for use in agricultural settings to combat plant pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
